molecular formula C6H7N3O B13103605 4-Methylpyrimidine-2-carbaldehyde oxime

4-Methylpyrimidine-2-carbaldehyde oxime

Cat. No.: B13103605
M. Wt: 137.14 g/mol
InChI Key: JDTLRZCRFAWHLI-XBXARRHUSA-N
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Description

4-Methylpyrimidine-2-carbaldehydeoxime is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4-position, a carbaldehyde group at the 2-position, and an oxime functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-2-carbaldehydeoxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-Methylpyrimidine-2-carbaldehydeoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-2-carbaldehydeoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyrimidine-2-carbaldehydeoxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it valuable in research and industrial applications .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NE)-N-[(4-methylpyrimidin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H7N3O/c1-5-2-3-7-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+

InChI Key

JDTLRZCRFAWHLI-XBXARRHUSA-N

Isomeric SMILES

CC1=NC(=NC=C1)/C=N/O

Canonical SMILES

CC1=NC(=NC=C1)C=NO

Origin of Product

United States

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